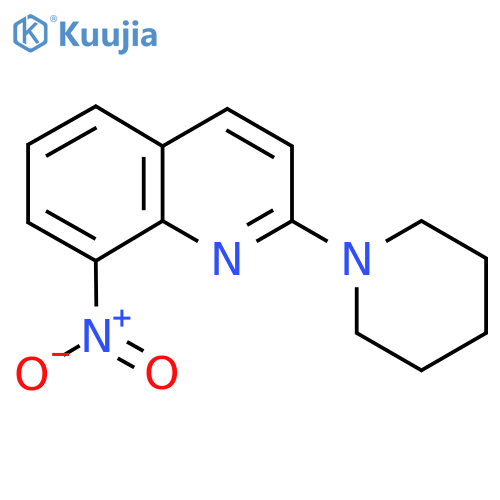

Cas no 292053-55-5 (8-Nitro-2-piperidin-1-ylquinoline)

292053-55-5 structure

商品名:8-Nitro-2-piperidin-1-ylquinoline

CAS番号:292053-55-5

MF:C14H15N3O2

メガワット:257.287802934647

MDL:MFCD02108862

CID:4712180

8-Nitro-2-piperidin-1-ylquinoline 化学的及び物理的性質

名前と識別子

-

- 8-nitro-2-piperidin-1-ylquinoline

- Cambridge id 6612683

- Oprea1_847746

- quinoline, 8-nitro-2-(1-piperidinyl)-

- 8-Nitro-2-piperidin-1-ylquinoline

-

- MDL: MFCD02108862

- インチ: 1S/C14H15N3O2/c18-17(19)12-6-4-5-11-7-8-13(15-14(11)12)16-9-2-1-3-10-16/h4-8H,1-3,9-10H2

- InChIKey: HKMZIKCSVMFQPC-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](C1=CC=CC2C=CC(=NC=21)N1CCCCC1)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 1

- 複雑さ: 325

- トポロジー分子極性表面積: 62

8-Nitro-2-piperidin-1-ylquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N135125-1000mg |

8-Nitro-2-piperidin-1-ylquinoline |

292053-55-5 | 1g |

$ 480.00 | 2022-06-02 | ||

| abcr | AB416775-1 g |

8-Nitro-2-piperidin-1-ylquinoline |

292053-55-5 | 1g |

€228.00 | 2022-06-10 | ||

| TRC | N135125-500mg |

8-Nitro-2-piperidin-1-ylquinoline |

292053-55-5 | 500mg |

$ 300.00 | 2022-06-02 | ||

| A2B Chem LLC | AI46619-1g |

8-Nitro-2-piperidin-1-ylquinoline |

292053-55-5 | >95% | 1g |

$439.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1431833-5g |

8-Nitro-2-(piperidin-1-yl)quinoline |

292053-55-5 | 95% | 5g |

¥7044.00 | 2024-08-03 | |

| abcr | AB416775-1g |

8-Nitro-2-piperidin-1-ylquinoline; . |

292053-55-5 | 1g |

€237.00 | 2024-04-17 | ||

| abcr | AB416775-500mg |

8-Nitro-2-piperidin-1-ylquinoline; . |

292053-55-5 | 500mg |

€205.00 | 2024-04-17 | ||

| abcr | AB416775-500 mg |

8-Nitro-2-piperidin-1-ylquinoline |

292053-55-5 | 500MG |

€195.40 | 2022-06-10 | ||

| TRC | N135125-250mg |

8-Nitro-2-piperidin-1-ylquinoline |

292053-55-5 | 250mg |

$ 185.00 | 2022-06-02 | ||

| A2B Chem LLC | AI46619-500mg |

8-Nitro-2-piperidin-1-ylquinoline |

292053-55-5 | >95% | 500mg |

$412.00 | 2024-04-20 |

8-Nitro-2-piperidin-1-ylquinoline 関連文献

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

292053-55-5 (8-Nitro-2-piperidin-1-ylquinoline) 関連製品

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:292053-55-5)8-Nitro-2-piperidin-1-ylquinoline

清らかである:99%

はかる:1g

価格 ($):160.0